2-O-sulfolactic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H6O6S |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
2-sulfooxypropanoic acid |
InChI |
InChI=1S/C3H6O6S/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H,6,7,8) |
InChI Key |
CSRZVBCXQYEYKY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)OS(=O)(=O)O |
Canonical SMILES |
CC(C(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Biochemical Pathways of 2 O Sulfolactic Acid
Biosynthesis of 2-O-Sulfolactic Acid in Biological Systems
The biosynthesis of this compound, a significant organosulfonate, occurs through distinct pathways in Archaea and Bacteria. These pathways highlight different evolutionary strategies for the synthesis of this compound, which plays a role in cellular metabolism and the global sulfur cycle.
Phosphoenolpyruvate-Dependent Pathways in Archaea
In certain archaea, particularly methanogens, the synthesis of (R)-2-O-sulfolactic acid is an integral part of the biosynthetic pathway for coenzyme M (2-mercaptoethanesulfonate). This pathway commences with the phosphorylation of phosphoenolpyruvate (B93156).
The initial committed step in this pathway is catalyzed by the enzyme (2R)-phospho-3-sulfolactate synthase, commonly known as ComA. This enzyme facilitates the stereospecific Michael addition of sulfite (B76179) to phosphoenolpyruvate (PEP). rsc.org This reaction results in the formation of (2R)-phospho-3-sulfolactate. rsc.orgbiorxiv.org The reaction catalyzed by ComA is Mg²⁺-dependent and is considered the first step in the biosynthesis of coenzyme M in organisms like the hyperthermophilic euryarchaeon Methanococcus jannaschii. rsc.orgbiorxiv.org While the mechanism shows similarities to that of enolase, ComA does not share significant sequence similarity with known enolases, suggesting a case of convergent evolution. nih.gov
Table 1: Kinetic Parameters of Phosphosulfolactate Synthase (ComA) from Methanococcus jannaschii
| Substrate | Km (μM) | kcat (s⁻¹) |
|---|---|---|
| Phosphoenolpyruvate | 200 | 1.1 |
Following its synthesis, (2R)-phospho-3-sulfolactate is dephosphorylated by the enzyme 2-phosphosulfolactate phosphatase, also known as ComB. researchgate.net This hydrolysis reaction yields (R)-2-O-sulfolactic acid and inorganic phosphate (B84403). nih.gov ComB is a Mg²⁺-dependent acid phosphatase that exhibits specificity for 2-hydroxycarboxylic acid phosphate esters. researchgate.net In M. jannaschii, this thermostable enzyme catalyzes the second step in the coenzyme M biosynthetic pathway. researchgate.net
Table 2: Substrate Specificity of Phosphosulfolactate Phosphatase (ComB) from Methanococcus jannaschii
| Substrate | Relative Activity (%) |
|---|---|
| rac-2-Phosphosulfolactate | 100 |
| (S)-2-Phospholactate | 85 |
| Phosphoglycolate | 70 |
The production of (R)-2-O-sulfolactic acid via the actions of ComA and ComB is a critical part of the coenzyme M biosynthetic pathway in Class I methanogens. nih.gov Following its formation, (R)-2-O-sulfolactic acid is further oxidized to sulfopyruvate (B1220305) by the NAD⁺-dependent enzyme sulfolactate dehydrogenase (ComC). nih.gov This series of reactions highlights the central role of this compound as a metabolic intermediate in these archaea. nih.gov
Sulfolactaldehyde-Dependent Pathways in Bacteria
In the bacterial domain, this compound is synthesized through a different route that involves the oxidation of sulfolactaldehyde. This pathway is a key part of the metabolism of organosulfur compounds, such as the sulfosugar sulfoquinovose.
The final step in the bacterial synthesis of sulfolactate is the oxidation of sulfolactaldehyde, a reaction catalyzed by sulfolactaldehyde dehydrogenases (SLA dehydrogenases). These enzymes belong to the aldehyde dehydrogenase superfamily and are responsible for converting the aldehyde group of sulfolactaldehyde into a carboxylic acid, thereby forming sulfolactate. An example of such an enzyme is RlGabD from Rhizobium leguminosarum, which can utilize both NAD⁺ and NADP⁺ as cofactors for this oxidation. Homologs of SLA dehydrogenase have been identified in various bacteria, primarily from the phyla Actinobacteria, Firmicutes, and Proteobacteria, indicating a widespread distribution of this pathway. The stereochemistry of the resulting sulfolactic acid is dependent on the specific dehydrogenase enzyme.
Table 3: Properties of Sulfolactaldehyde Dehydrogenase (RlGabD) from Rhizobium leguminosarum
| Property | Value/Description |
|---|---|
| Enzyme Family | Aldehyde dehydrogenase superfamily |
| Cofactor Requirement | NAD⁺ or NADP⁺ |
| Substrate | Sulfolactaldehyde |
Origin of Sulfolactaldehyde from Sulfosugars (e.g., Sulfoquinovose, Sulfofucose)
Sulfolactaldehyde, a direct precursor to this compound (commonly referred to as sulfolactate), is a key intermediate in the microbial catabolism of sulfosugars. rsc.org These sulfosugars, such as the abundant sulfoquinovose and the rarer sulfofucose, are broken down through specialized metabolic routes known as sulfoglycolytic pathways. rsc.orgresearchgate.net
Sulfoquinovose (SQ): Bacteria have evolved several pathways to metabolize SQ, which is a major component of plant and cyanobacterial sulfolipids. asm.org These pathways, including the sulfo-Embden-Meyerhof-Parnas (sulfo-EMP) and the sulfo-Entner-Doudoroff (sulfo-ED) pathways, parallel classical glycolysis. pnas.orgacs.org In these routes, sulfoquinovose is converted through a series of enzymatic steps into sulfolactaldehyde and dihydroxyacetone phosphate (DHAP). acs.orgfrontiersin.org The DHAP enters central metabolism for energy generation, while the sulfolactaldehyde is further processed. frontiersin.org For instance, Rhizobium leguminosarum utilizes a sulfolactaldehyde dehydrogenase to oxidize sulfolactaldehyde into sulfolactate. rsc.org
Sulfofucose: The catabolism of the rarer sulfosugar, sulfofucose (6-deoxy-6-sulfo-D-galactose), also yields sulfolactaldehyde. asm.orgnih.gov In Paracoccus wurundjeri, a sulfofucolytic variant of the Entner–Doudoroff (ED) pathway has been identified. asm.orgnih.gov This pathway involves a sequence of oxidation, lactone hydrolysis, dehydration, and retro-aldol reactions to convert sulfofucose into sulfolactaldehyde. asm.org The key enzymes involved in this conversion have been identified as a dehydrogenase (SfcH), a lactonase (SfcD), a dehydratase (SfcF), and an aldolase (B8822740) (SfcE). asm.orgnih.gov The resulting sulfolactaldehyde then serves as a substrate for downstream pathways, leading to the formation of sulfolactate. asm.org
Conversion from 2,3-Dihydroxypropanesulfonate (DHPS)
This compound is also synthesized through the oxidation of 2,3-dihydroxypropanesulfonate (DHPS), another significant organosulfonate in the biosphere. rsc.orgnih.gov DHPS is a metabolic byproduct of certain sulfoquinovose degradation pathways, such as the sulfo-EMP pathway found in Escherichia coli. pnas.orgnih.gov
The conversion of DHPS to sulfolactate is catalyzed by NAD(P)+-dependent dehydrogenases. nih.gov In the bacterium Cupriavidus pinatubonensis, which can use DHPS as its sole carbon source, the enzyme DHPS-3-dehydrogenase (CpHpsN) performs this function. nih.govchemrxiv.org This enzyme displays a strong preference for the R-enantiomer of DHPS and catalyzes its 4-electron oxidation to R-sulfolactate, a process that is expected to proceed via a sulfolactaldehyde intermediate. chemrxiv.org Similarly, in marine bacteria like Roseobacter pomeroyi, DHPS dehydrogenases are involved in converting DHPS to sulfolactaldehyde, which is subsequently oxidized to sulfolactate by enzymes such as GabD-2. oup.com This pathway represents a crucial link in the microbial processing of organosulfur compounds in marine environments. oup.com
Table 1: Selected Enzymes in the Biosynthesis of this compound Precursors
| Precursor | Intermediate | Key Enzyme(s) | Organism Example | Pathway |
|---|---|---|---|---|
| Sulfoquinovose | Sulfolactaldehyde | YihS, YihV, YihT | Escherichia coli | Sulfo-Embden-Meyerhof-Parnas (Sulfo-EMP) |
| Sulfofucose | Sulfolactaldehyde | SfcH, SfcD, SfcF, SfcE | Paracoccus wurundjeri | Sulfofucolytic Entner-Doudoroff (ED) |
| R-DHPS | R-Sulfolactaldehyde | DHPS-3-dehydrogenase (HpsN) | Cupriavidus pinatubonensis | DHPS Catabolism |
| S-DHPS | Sulfolactaldehyde | DHPS-2-dehydrogenases (HpsO/HpsP) | Roseobacter pomeroyi | DHPS Catabolism |
Other Putative Biosynthetic Routes
While direct enzymatic pathways converting cysteic acid to this compound are not well-established, cysteic acid is a known precursor for other sulfonated biomolecules. For instance, in the bacterium Cytophaga johnsonae, the biosynthesis of the sulfonolipid capnine (B1220359) is proposed to occur through the condensation of an acyl-coenzyme A with cysteic acid. nih.gov Cysteic acid itself is a product of cysteine oxidation and is metabolized by various bacteria. nih.gov In some anaerobic bacteria, L-cysteate is first isomerized to D-cysteate by a racemase before its C-S bond is cleaved by a sulfo-lyase. nih.gov Although a direct biosynthetic link to sulfolactic acid remains speculative, the central role of cysteic acid in sulfonate metabolism suggests it could be a potential, albeit indirect, precursor under specific biological conditions.
A significant accumulation of a sulfonic acid, identified as sulfolactic acid, occurs during the sporulation of Bacillus subtilis. nih.govnih.gov This compound is absent in vegetative cells during their growth phase but begins to be synthesized approximately four hours after the initiation of sporulation. nih.gov The synthesis of sulfolactic acid appears to require the de novo synthesis of enzymes, as its formation is inhibited by the addition of chloramphenicol (B1208) in the early stages of sporulation. nih.gov
The accumulated sulfolactic acid becomes a major constituent of the mature spore, accounting for as much as 1.7% to over 5% of the spore's dry weight. nih.govnih.gov Its appearance serves as a useful biochemical marker for the sporulation process. nih.gov In asporogenous mutants of B. subtilis, only those blocked at a late stage of development are capable of producing sulfolactic acid. nih.gov Upon germination, the unaltered sulfolactic acid is rapidly and completely released into the surrounding medium. nih.gov This specialized accumulation suggests a specific, though not fully elucidated, role for the compound in the structure or maintenance of the bacterial spore.
Biodegradation and Catabolism of this compound by Microorganisms
Oxidative and Desulfonating Pathways
Microorganisms have developed pathways to utilize this compound as a carbon and sulfur source. A key catabolic strategy involves the direct cleavage of the carbon-sulfur bond, a process known as desulfonation.
One of the primary enzymes responsible for this reaction is the enantiospecific (R)-sulfolactate-sulfolyase, commonly known as SuyAB. pnas.orgnih.gov This Fe²⁺-dependent enzyme catalyzes the elimination of sulfite (SO₃²⁻) from R-sulfolactate, yielding pyruvate (B1213749). nih.gov The pyruvate can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for energy and biomass production. The released sulfite can be oxidized to sulfate (B86663) and excreted. pnas.org
In addition to direct C-S cleavage, other oxidative pathways exist. For example, the enantiomers of sulfolactate can be interconverted by NAD(P)⁺-dependent SL-2-dehydrogenases (SlcC and ComC) via a sulfopyruvate intermediate. nih.gov This sulfopyruvate can then be decarboxylated by the enzyme ComDE to produce sulfoacetaldehyde (B1196311). The sulfoacetaldehyde is subsequently converted by a thiamine (B1217682) diphosphate-dependent acetyltransferase (Xsc) into acetyl phosphate and sulfite, providing another route for both carbon utilization and desulfonation. nih.gov These diverse enzymatic strategies highlight the microbial versatility in mineralizing organosulfonates, playing a critical role in the biogeochemical sulfur cycle. pnas.orgnih.gov
Sulfolactate Sulfo-lyase (SuyAB) Mediated Cleavage to Pyruvate and Sulfite
A primary mechanism for the desulfonation of (2R)-sulfolactate is its direct cleavage into pyruvate and sulfite, a reaction catalyzed by the enzyme (2R)-sulfolactate sulfo-lyase, commonly known as SuyAB researchgate.netnih.govuni-konstanz.de. This enzyme is a member of the carbon-sulfur lyase family and plays a crucial role in the dissimilation of C3-sulfonates in various bacteria nih.govuni-konstanz.de. The systematic name for this enzyme is (2R)-3-sulfolactate hydrogensulfite-lyase (pyruvate-forming) wikipedia.org.
The SuyAB enzyme system is typically composed of two subunits, SuyA and SuyB nih.gov. The catalytic mechanism is thought to involve the abstraction of a proton from the C2 position of (2R)-sulfolactate, followed by the elimination of the sulfonate group as sulfite, which subsequently tautomerizes to pyruvate uni-konstanz.de. This reaction is a key step in liberating the carbon skeleton from the sulfonate moiety, allowing it to enter central metabolic pathways.
The activity of SuyAB is inducible and has been observed in bacteria such as Paracoccus pantotrophus NKNCYSA during growth on cysteate, where (2R)-sulfolactate is an intermediate nih.govuni-konstanz.de. In this bacterium, the genes encoding SuyAB are part of a larger gene cluster that is regulated in response to the availability of the sulfonated substrate nih.gov.
Conversion to Sulfopyruvate by Sulfolactate Dehydrogenases (ComC, SlcC)
In many bacteria, the initial step in this compound metabolism involves its oxidation to 3-sulfopyruvate. This reaction is catalyzed by stereospecific sulfolactate dehydrogenases. Two key enzymes involved in this process are (R)-sulfolactate dehydrogenase (ComC) and (S)-sulfolactate dehydrogenase (SlcC) nih.gov.
(R)-Sulfolactate Dehydrogenase (ComC): This enzyme specifically oxidizes (R)-sulfolactate to 3-sulfopyruvate. It is a member of the NADH/NADPH-dependent oxidoreductase family. The reaction is reversible and, in the biosynthetic direction, is involved in the production of coenzyme M.
(S)-Sulfolactate Dehydrogenase (SlcC): This enzyme catalyzes the oxidation of (S)-sulfolactate to 3-sulfopyruvate.
In some bacteria, such as Chromohalobacter salexigens, both ComC and SlcC are present and function together as a racemase system, allowing the bacterium to utilize both enantiomers of sulfolactate nih.gov. The (S)-sulfolactate is first oxidized to 3-sulfopyruvate by SlcC, which is then reduced to (R)-sulfolactate by ComC. The resulting (R)-sulfolactate can then be cleaved by SuyAB nih.gov.
Kinetic Parameters of (R)-Sulfolactate Dehydrogenase (ComC) from Methanobrevibacter millerae SM9
| Substrate | Apparent KM (µM) | Vmax (µmol min-1 mg-1) | kcat (s-1) |
|---|---|---|---|
| Sulfopyruvate | 196 | 93.9 | 62.8 |
| NADH | 55.1 | - | - |
Subsequent Metabolism of Sulfopyruvate (e.g., Decarboxylation to Sulfoacetaldehyde)
Once formed, 3-sulfopyruvate serves as a key intermediate that can be channeled into different metabolic fates. A significant subsequent step is its decarboxylation to sulfoacetaldehyde. This reaction is catalyzed by the enzyme sulfopyruvate decarboxylase (ComDE).
The resulting sulfoacetaldehyde can then be further metabolized. For instance, it can be desulfonated by sulfoacetaldehyde acetyltransferase (Xsc), which converts sulfoacetaldehyde and phosphate into acetyl phosphate and sulfite. This pathway allows for the assimilation of both the carbon and sulfur from the original sulfolactate molecule.
Bifurcated Degradative Pathways
Some bacteria employ more complex, bifurcated pathways for the degradation of this compound. A well-studied example is the pathway in the marine bacterium Roseovarius nubinhibens ISM. This organism lacks the SuyAB enzyme and instead utilizes a bifurcated pathway to degrade 3-sulfopyruvate, which is formed from the initial oxidation of sulfolactate by a membrane-bound sulfolactate dehydrogenase (SlcD).
At the branch point, 3-sulfopyruvate is partitioned into two arms:
Decarboxylation Arm: A portion of the 3-sulfopyruvate is decarboxylated by sulfopyruvate decarboxylase (ComDE) to form sulfoacetaldehyde. This is then desulfonated by sulfoacetaldehyde acetyltransferase (Xsc) to yield acetyl phosphate and sulfite.
Transamination Arm: The remaining 3-sulfopyruvate is transaminated by an (S)-cysteate:2-oxoglutarate aminotransferase to produce (S)-cysteate. The (S)-cysteate is subsequently desulfonated by (S)-cysteate sulfo-lyase (CuyA) to generate pyruvate, ammonia, and sulfite.
This bifurcated strategy allows the organism to efficiently channel the metabolic intermediates into different pathways for energy generation and biosynthesis.
Microbial Consortia and Cooperative Degradation Mechanisms
The complete degradation of complex organic molecules in the environment is often carried out by microbial consortia, where different species work in concert, each performing specific steps in the degradation pathway. While specific consortia for this compound degradation are not extensively detailed in the literature, the principles of cooperative degradation are applicable.
In a hypothetical consortium, one species might be responsible for the initial breakdown of sulfolactate into simpler intermediates, such as pyruvate and sulfite. Another species, which may not be able to utilize sulfolactate directly, could then consume these intermediates. For example, a sulfur-oxidizing bacterium could utilize the released sulfite as an energy source, oxidizing it to sulfate. This metabolic cooperation allows for a more efficient and complete mineralization of the parent compound and prevents the accumulation of potentially inhibitory intermediates. The syntrophic relationship between different microbial species is a hallmark of biogeochemical cycles.
Regulation of Sulfonate Degradation Enzymes
The expression of enzymes involved in the degradation of this compound is tightly regulated to ensure that they are synthesized only when the substrate is available. This regulation is often mediated by transcriptional regulators that can act as either activators or repressors.
In Chromohalobacter salexigens, the genes for sulfolactate degradation, including slcHFG (a transport system), slcC, comC, and suyAB, are organized in a gene cluster nih.gov. The expression of this cluster is controlled by a transcriptional regulator known as SuyR researchgate.netnih.gov. It is hypothesized that SuyR binds to the promoter regions of these genes and, in the presence of sulfolactate or a related metabolite, induces their transcription researchgate.netnih.gov. This ensures a coordinated response to the availability of the substrate, allowing the bacterium to efficiently catabolize this compound. The precise molecular mechanism of SuyR action, including the specific binding sites and the nature of the inducing molecule, is an area of ongoing research. In Paracoccus pantotrophus, a putative regulator, designated OrfR, is located upstream of the suyAB genes and is thought to play a similar regulatory role nih.gov.
Enzymology and Molecular Mechanisms of 2 O Sulfolactic Acid Transformation
Characterization of Key Enzymes
Enzymes in Coenzyme M Biosynthesis (e.g., ComA, ComB, ComC, ComD, ComE)
The biosynthesis of Coenzyme M (CoM) in many methanogenic archaea involves a canonical pathway where 2-O-sulfolactic acid is a key intermediate. ebi.ac.ukbiorxiv.org This pathway utilizes a series of enzymes, designated ComA through ComE, to convert phosphoenolpyruvate (B93156) (PEP) and sulfite (B76179) into precursors for CoM. ebi.ac.uknih.gov The transformation of (R)-sulfolactate is catalyzed by ComC. nih.gov
The process begins with phosphosulfolactate synthase (ComA), which catalyzes the Michael addition of sulfite to PEP, forming (R)-phosphosulfolactate (PSL). ebi.ac.uknih.govresearchgate.netcapes.gov.br Following this, 2-phosphosulfolactate phosphatase (ComB) removes the phosphate (B84403) group from PSL to yield (R)-2-sulfolactate. ebi.ac.uknih.gov The enzyme (R)-sulfolactate dehydrogenase (ComC) then catalyzes the NAD+-dependent oxidation of (R)-2-sulfolactate to 3-sulfopyruvate. ebi.ac.uknih.govnih.gov Finally, sulfopyruvate (B1220305) decarboxylase, a complex composed of ComD and ComE subunits, decarboxylates 3-sulfopyruvate to produce sulfoacetaldehyde (B1196311), which is a later precursor in the CoM biosynthetic pathway. ebi.ac.uknih.govpsu.eduasm.org
Table 1: Key Enzymes in the Archaeal Coenzyme M Biosynthesis Pathway Involving Sulfolactate This table is interactive. You can sort and filter the data.
| Enzyme | Gene(s) | Function | Substrate(s) | Product(s) |
|---|---|---|---|---|
| Phosphosulfolactate synthase | ComA | Catalyzes the first step; Michael addition of sulfite to PEP. ebi.ac.uk | Phosphoenolpyruvate, Sulfite | (R)-phosphosulfolactate. ebi.ac.uk |
| Phosphosulfolactate phosphatase | ComB | Dephosphorylates PSL. ebi.ac.uk | (R)-phosphosulfolactate | (R)-2-sulfolactate, Phosphate. ebi.ac.uk |
| (R)-sulfolactate dehydrogenase | ComC | Oxidizes (R)-2-sulfolactate. nih.gov | (R)-2-sulfolactate, NAD+ | 3-sulfopyruvate, NADH. nih.govnih.gov |
| Sulfopyruvate decarboxylase | ComD, ComE | Decarboxylates sulfopyruvate. ebi.ac.ukasm.org | 3-sulfopyruvate | Sulfoacetaldehyde, CO2. psu.eduasm.org |
Structural Biology of this compound Metabolizing Enzymes
Cryo-Electron Microscopy and X-ray Crystallography Studies
The three-dimensional structures of enzymes that metabolize this compound and its precursors have been elucidated using high-resolution structural biology techniques. nih.govnih.govcreative-biostructure.com X-ray crystallography has been instrumental in this effort. creative-biostructure.com The crystal structure of (R)-sulfolactate dehydrogenase from Methanocaldococcus jannaschii (MjSLDH), an enzyme that directly utilizes 2-O-sulfolactate, was solved at a resolution of 2.5 Å (PDB ID: 1RFM). nih.govnih.govembopress.org This study provided the first atomic-level view of this novel class of dehydrogenases, revealing its unique fold and active site configuration. nih.govembopress.orgresearchgate.net
In parallel, cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for analyzing large and flexible macromolecular complexes that can be challenging to crystallize. nih.govcriver.com While the structure of ComC was solved via crystallography, cryo-EM was used to determine the structure of the related sulfolactaldehyde dehydrogenase from Rhizobium leguminosarum (RlGabD). nih.gov This work showcases the complementary nature of these two techniques in structural biology, where cryo-EM can provide detailed insights into the architecture of large enzyme assemblies in their near-native state. nih.govnih.govcreative-biostructure.com
Analysis of Quaternary Structures and Protein Folds
The quaternary structure, which describes the assembly of multiple protein subunits, is essential for the function of many sulfolactate-metabolizing enzymes. abcam.comwikipedia.org The sulfolactate dehydrogenase from M. jannaschii (MjSLDH or ComC) crystallizes as a tetramer composed of tight dimers. nih.govnih.govembopress.org However, studies using size-exclusion chromatography and analytical ultracentrifugation show that the enzyme exists as a homodimer in solution, which represents the smallest enzymatically active unit. nih.govnih.gov The protein fold of each MjSLDH monomer is novel and distinct from the classic 'Rossmann-fold' commonly found in other NADH-binding enzymes. nih.govembopress.orgresearchgate.net
In contrast, the sulfopyruvate decarboxylase (ComDE) from M. jannaschii forms a much larger complex. It assembles into an α6β6 dodecamer, requiring both the ComD and ComE subunits to form the functional enzyme. psu.eduasm.org Another related enzyme, the sulfolactaldehyde dehydrogenase from R. leguminosarum, assembles as a tetramer and adopts a classic aldehyde dehydrogenase fold. nih.gov Its protomers are composed of three distinct domains: a cofactor-binding domain, a catalytic domain, and an oligomerization domain that facilitates the formation of the tetrameric structure. nih.gov
Table 2: Structural Characteristics of Sulfolactate-Metabolizing and Related Enzymes This table is interactive. You can sort and filter the data.
| Enzyme | Organism | Quaternary Structure | Protein Fold | PDB ID |
|---|---|---|---|---|
| Sulfolactate Dehydrogenase (ComC) | Methanocaldococcus jannaschii | Homodimer (in solution); Tetramer of dimers (in crystal). nih.govresearchgate.net | Novel dehydrogenase fold. nih.govembopress.org | 1RFM. nih.gov |
| Sulfopyruvate Decarboxylase | Methanocaldococcus jannaschii | α6β6 dodecamer. asm.org | Thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme family fold. psu.edu | N/A |
| Sulfolactaldehyde Dehydrogenase | Rhizobium leguminosarum | Tetramer. nih.gov | Aldehyde dehydrogenase fold. nih.gov | N/A |
Active Site Characterization and Ligand Binding
The active site of sulfolactate dehydrogenase from M. jannaschii (MjSLDH) is a cleft formed at the interface between the two monomers of the functional dimer. nih.govembopress.org A key feature is that the binding of the NADH cofactor involves residues from both subunits, which is crucial for catalysis. nih.govnih.govembopress.org The cofactor binds in an extended conformation, a structural arrangement that directly explains the enzyme's pro-S stereospecificity during the hydrogen transfer step of the reaction. nih.govnih.gov The enzyme's ability to distinguish sulfolactate from other potential substrates is governed by a discrimination mechanism based on electrostatic interactions within the active site pocket. nih.govnih.gov
Molecular Evolution and Phylogenetic Relationships of Enzymes
The enzymes involved in this compound metabolism are part of complex evolutionary histories. Phylogenetic analyses show that the sulfolactate dehydrogenase from M. jannaschii is the prototype of a new family of (S)-2-hydroxyacid dehydrogenases. nih.govnih.gov Within this family, divergent evolution has led to the emergence of at least two distinct classes of enzymes with different substrate specificities. nih.gov
A striking finding from broader evolutionary studies is that the pathway for coenzyme M biosynthesis, which utilizes sulfolactate, appears to have evolved independently in archaea and bacteria through a process of convergent evolution. nih.govpnas.orgresearchgate.net While methanogenic archaea use the ComA-ComB-ComC pathway, bacteria that produce CoM utilize a completely different set of enzymes to achieve the same end, despite starting from the same precursor, phosphoenolpyruvate. nih.govpnas.org This suggests that nature has devised two separate molecular solutions to synthesize this essential cofactor. nih.gov
The evolution of these enzymes has been shaped by various genetic mechanisms, including gene duplication and horizontal gene transfer. nih.govresearchgate.net For instance, the genes for CoM biosynthesis in the archaeon Methanosarcina mazei show unique evolutionary links to species across different domains, highlighting significant adaptive significance. nih.govresearchgate.net Furthermore, the clear evolutionary connection between the archaeal sulfopyruvate decarboxylase (ComDE) and bacterial enzymes involved in other pathways suggests that the evolution of archaeal coenzyme biosynthesis is closely linked to the broader evolution of bacterial enzymes. asm.org
Gene Clusters and Their Distribution across Microbial Phyla
The microbial degradation of sulfolactate is orchestrated by a set of genes often organized into functional clusters. A key enzyme in this process is (2R)-sulfolactate sulfo-lyase (SuyAB), which catalyzes the desulfonation of (2R)-3-sulfolactate into pyruvate (B1213749) and sulfite. asm.orgcapes.gov.br This enzyme is typically composed of two subunits, SuyA and SuyB, encoded by the suyA and suyB genes. capes.gov.br
In Chromohalobacter salexigens, a member of the Gammaproteobacteria phylum, the genes for sulfolactate degradation are located in an eight-gene cluster (Csal_1764–Csal_1771). microbiologyresearch.orgresearchgate.net This cluster contains genes for the SuyAB sulfo-lyase, as well as two distinct sulfolactate dehydrogenases, SlcC and ComC, which have opposite stereochemistry. microbiologyresearch.orgresearchgate.net ComC is an (R)-sulfolactate dehydrogenase, while SlcC functions as an (S)-sulfolactate dehydrogenase. microbiologyresearch.orgresearchgate.net This pairing effectively creates a racemase activity, allowing the bacterium to process both enantiomers of sulfolactate. microbiologyresearch.orgresearchgate.net The cluster also includes genes for a tripartite tricarboxylate transporter (TTT) system, SlcHFG, responsible for the uptake of sulfolactate, and a transcriptional regulator, SuyR. microbiologyresearch.orgresearchgate.net
Similar gene arrangements are observed in other bacteria. For instance, in Paracoccus pantotrophus, the suyAB genes are found downstream of a putative regulator and upstream of suyZ, a gene believed to encode a sulfate (B86663) exporter. researchgate.net The degradation of 2,3-dihydroxypropane-1-sulfonate (B1259476) (DHPS) in Cupriavidus pinatubonensis also involves a gene cluster that includes the suyAB genes, alongside genes for DHPS dehydrogenases (hpsNOP). researchgate.net
The distribution of these sulfolactate degradation gene clusters is notable among Proteobacteria and Firmicutes. biorxiv.orgillinois.edu For example, sulfoglycolytic gene clusters that lead to the production and subsequent degradation of sulfolactate are found predominantly in these phyla. biorxiv.org
Table 1: Gene Clusters Involved in Sulfolactic Acid Transformation
| Gene(s) | Encoded Protein/Function | Example Organism(s) | Microbial Phylum |
| suyA, suyB | (2R)-sulfolactate sulfo-lyase subunits; desulfonation of (R)-sulfolactate. asm.orgcapes.gov.br | Chromohalobacter salexigens, Paracoccus pantotrophus, Cupriavidus pinatubonensis microbiologyresearch.orgresearchgate.netresearchgate.net | Proteobacteria |
| slcC | (S)-sulfolactate dehydrogenase. microbiologyresearch.orgresearchgate.net | Chromohalobacter salexigens microbiologyresearch.org | Proteobacteria |
| comC | (R)-sulfolactate dehydrogenase. microbiologyresearch.orgwikipedia.org | Chromohalobacter salexigens microbiologyresearch.org | Proteobacteria |
| slcHFG | Tripartite Tricarboxylate Transporter system for sulfolactate uptake. microbiologyresearch.orgresearchgate.net | Chromohalobacter salexigens microbiologyresearch.org | Proteobacteria |
| suyR | Transcriptional regulator. microbiologyresearch.orgresearchgate.net | Chromohalobacter salexigens microbiologyresearch.org | Proteobacteria |
| suyZ | Putative sulfate exporter. researchgate.net | Paracoccus pantotrophus researchgate.net | Proteobacteria |
| hpsNOP | DHPS dehydrogenases involved in the conversion of DHPS to sulfolactate. researchgate.net | Cupriavidus pinatubonensis researchgate.net | Proteobacteria |
Horizontal Gene Transfer Events
The evolutionary distribution of metabolic pathways, particularly those for utilizing specific environmental nutrients, is often shaped by horizontal gene transfer (HGT). HGT allows for the rapid acquisition of novel metabolic capabilities, and there is substantial evidence to suggest its role in the dissemination of sulfur metabolism genes among prokaryotes. asm.orgnih.gov
The patchy distribution of genes for dissimilatory sulfate reduction across different prokaryotic lineages, which is inconsistent with a purely vertical (parent-to-offspring) inheritance pattern, is considered strong evidence for HGT. asm.org Studies on key enzymes in sulfate respiration, such as adenosine-5′-phosphosulfate (APS) reductase and dissimilatory sulfite reductase (Dsr), have revealed phylogenetic inconsistencies that point to multiple, independent HGT events. asm.orgnih.gov For example, genes for these enzymes appear to have been transferred from gram-positive bacteria to archaea and between different bacterial phyla. nih.gov
Furthermore, the discovery of clustered genes essential for dissimilatory sulfate reduction on mobile genetic elements supports the theory that entire metabolic modules can be transferred between organisms in a single event. nih.gov This "metabolic island" concept provides a powerful mechanism for bacteria to adapt to new environmental niches. asm.org
While direct evidence for the HGT of the suy and slc gene clusters for sulfolactate degradation is not as extensively documented as for sulfate reduction, the principle is highly applicable. The presence of complete degradation pathways within defined gene clusters makes them prime candidates for transfer. The spread of sulfoglycolysis pathways among diverse bacteria, including those in the human gut, suggests that HGT has likely played a role in distributing the capability to utilize plant-derived sulfonates like sulfoquinovose, which is a precursor to sulfolactate. oup.com The acquisition of these gene clusters would confer a significant selective advantage to microorganisms in sulfur-rich environments. nih.gov
Analytical Methodologies for 2 O Sulfolactic Acid in Research
Chromatographic Techniques
Chromatography, a laboratory technique for the separation of a mixture, involves passing the mixture dissolved in a mobile phase through a stationary phase, which separates the analyte to be measured from other molecules in the mixture based on differential partitioning between the two phases. wikipedia.org High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal chromatographic techniques applicable to the analysis of 2-O-sulfolactic acid.
HPLC is a powerful technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgoxfordindices.com It relies on high-pressure pumps to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.org The separation of this compound by HPLC can be achieved through several modes, including ion exchange, ion exclusion, and reversed-phase chromatography, by carefully selecting the column and mobile phase. oxfordindices.com
Ion exchange chromatography separates molecules based on their net charge. bio-rad.com The stationary phase consists of a resin with covalently attached ionic functional groups. libretexts.org Molecules with a charge opposite to that of the resin are retained, while neutral or similarly charged molecules pass through. bio-rad.com Since this compound is an anionic compound, it can be effectively separated using an anion exchange column, which contains positively charged functional groups. americanpharmaceuticalreview.comlcms.cz
In a notable study, 3-L-sulfolactic acid, an isomer of this compound, was isolated from bacterial spores using anion exchange chromatography. asm.org The separation was performed on a Dowex-1 resin, demonstrating the utility of this technique for purifying sulfolactic acid from complex biological extracts. asm.org Elution is typically achieved by increasing the concentration of a competing ion in the mobile phase, often by applying a salt gradient. bio-rad.com
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Anion Exchange Resin (e.g., Dowex-1) | asm.org |
| Mobile Phase | Aqueous buffer with an increasing salt gradient (e.g., formic acid) | asm.org |
| Principle | Separation based on the strong anionic charge of the sulfonate group. | bio-rad.comlibretexts.org |
| Detection | Conductivity or Mass Spectrometry (MS) | libretexts.org |
Ion exclusion chromatography is a mode of HPLC that separates ionic compounds, particularly weak organic acids, from a sample matrix. shimadzu.co.krdiduco.com The mechanism relies on the repulsion of analyte ions by the similarly charged ionic functional groups of the stationary phase resin. americanpharmaceuticalreview.com Strong acids are highly excluded and elute quickly, while weaker acids like many carboxylic acids can penetrate the resin pores to varying degrees, allowing for separation based on their pKa values and size. shimadzu.co.krresearchgate.net
This technique is particularly useful for analyzing organic acids in complex samples like wastewater, as it effectively separates them from strongly ionic inorganic anions which are eluted together in the void volume. gcms.cz While specific studies detailing the analysis of this compound via ion exclusion are not prevalent, the method is well-suited for its properties as an organic acid. shodex.com
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | High-capacity, fully sulfonated cation exchange resin (H+ form) | shodex.comchromatographyonline.com |
| Mobile Phase | Dilute mineral acid (e.g., sulfuric acid, hexafluorobutyric acid) | diduco.comgcms.cz |
| Principle | Donnan exclusion of anionic analytes from the negatively charged stationary phase. | americanpharmaceuticalreview.comresearchgate.net |
| Detection | UV (for analytes with a chromophore) or suppressed conductivity. | diduco.comresearchgate.net |
Reversed-phase chromatography separates molecules based on their hydrophobicity. coriolis-pharma.comcreative-proteomics.com It employs a nonpolar stationary phase and a polar mobile phase. creative-proteomics.com As this compound is a highly polar and hydrophilic compound, its retention on a standard reversed-phase column (like C18) is typically poor when using highly aqueous mobile phases. pragolab.cz
To analyze polar compounds like sulfolactic acid, modifications to the standard RPC method are necessary. amazonaws.com One approach is to use a mobile phase with a low pH (acidified with formic acid or trifluoroacetic acid), which suppresses the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention. biotage.com Another strategy involves using specialized columns, such as those with a polar-embedded stationary phase, which are designed to provide better retention for hydrophilic analytes even with 100% aqueous mobile phases. pragolab.cz
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Polar-embedded reversed-phase or standard C18/C8 | pragolab.cz |
| Mobile Phase | Aqueous buffer (e.g., water/acetonitrile or water/methanol) with acid modifier (e.g., 0.1% Formic Acid) to suppress ionization. | amazonaws.combiotage.com |
| Principle | Partitioning based on polarity/hydrophobicity. | creative-proteomics.com |
| Detection | Mass Spectrometry (MS) is ideal due to the lack of a strong UV chromophore. | creative-proteomics.com |
Ion chromatography is a process that separates ions and polar molecules based on their affinity to an ion exchanger. researchgate.net It is a specialized form of HPLC widely used for the determination of inorganic anions and organic acids. shimadzu.co.krchromatographyonline.com The separation is typically achieved using an ion-exchange column, and detection is often performed using a conductivity detector, frequently paired with a suppressor to reduce background noise from the eluent. americanpharmaceuticalreview.comthermofisher.com
Given that most carboxylic acids ionize sufficiently, IC with suppressed conductivity detection is often the technique of choice for separating and detecting a wide variety of organic acids with high sensitivity. thermofisher.com This method allows for the simultaneous analysis of multiple organic acids and inorganic anions. keikaventures.com The analysis of sulfolactic acid fits well within the application scope of IC, which is adept at quantifying ionic analytes in various matrices, from environmental water to pharmaceutical products. chromatographyonline.com
| Parameter | Condition | Reference |
|---|---|---|
| Separation Column | High-capacity anion exchange column (e.g., Dionex IonPac AS11-HC) | thermofisher.com |
| Eluent | Hydroxide (B78521) gradient generated electrolytically | thermofisher.com |
| Detection | Suppressed conductivity | thermofisher.com |
| Application | Sensitive determination of various organic acids in aqueous samples. | thermofisher.comthermofisher.com |
Gas chromatography is a separation technique used for analyzing volatile compounds. libretexts.org In GC, the mobile phase is an inert gas that carries the sample through a column containing the stationary phase. sigmaaldrich.com Because this compound is a salt—an ionic, non-volatile compound—it cannot be analyzed directly by GC. libretexts.org
To make it suitable for GC analysis, this compound must first be converted into a volatile derivative. libretexts.org This process, known as derivatization, typically involves esterification of the carboxylic acid group and potentially silylation of the hydroxyl and sulfonate groups to increase volatility and thermal stability. libretexts.orgmimedb.org For example, a predicted GC-MS spectrum exists for the trimethylsilyl (B98337) (TMS) derivative of a related compound, (2R)-O-phospho-3-sulfolactic acid. mimedb.org Following derivatization, the analyte can be separated on a GC column and detected, commonly by a mass spectrometer (GC-MS), which provides both quantification and structural information. asm.org
| Step | Description | Reference |
|---|---|---|
| 1. Sample Preparation | Isolation and drying of the analyte. | libretexts.org |
| 2. Derivatization | Reaction with a derivatizing agent (e.g., silylation or esterification agents) to create a volatile analog. | libretexts.orgmimedb.org |
| 3. GC Separation | Injection of the volatile derivative onto a GC column (typically a polar or intermediate polar phase) for separation. | sigmaaldrich.com |
| 4. Detection | Detection by Flame Ionization Detector (FID) or Mass Spectrometry (MS) for identification and quantification. | asm.orgmdpi.com |
High-Performance Liquid Chromatography (HPLC)
Spectrometric Detection Methods
Spectrometric methods are at the forefront of this compound analysis, providing detailed structural and quantitative information. These techniques measure the interaction of molecules with electromagnetic radiation, allowing for their identification and quantification.
UV/Visible Spectrophotometry
UV/Visible spectrophotometry is an analytical technique that measures the absorption of ultraviolet or visible light by a substance in solution. technologynetworks.comlongdom.org While this compound itself may not have a strong chromophore for direct detection in the UV/Vis range, this method can be used for its quantification indirectly. drawellanalytical.comdenovix.com This often involves a chemical reaction that produces a colored product, and the intensity of the color, which is proportional to the concentration of the analyte, is then measured. longdom.org
The technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. longdom.org UV/Vis spectrophotometry is a relatively simple, cost-effective, and rapid method, often used for routine quantitative analysis. drawellanalytical.comdenovix.com However, its specificity can be limited, and it may be susceptible to interference from other compounds in the sample that absorb at the same wavelength. longdom.org
Electroconductivity Detection
Electroconductivity detection is a technique commonly used in ion chromatography for the analysis of ionic species, including organic acids like this compound. shimadzu.co.krkeikaventures.com This method measures the electrical conductivity of the solution as it elutes from the chromatography column. mdpi.com Since ionic compounds increase the conductivity of the solution, their presence can be detected and quantified.
Ion-exchange chromatography or ion-exclusion chromatography is typically used to separate the target ions from the sample matrix. shimadzu.co.kr A key challenge in electroconductivity detection is the high background conductivity of the mobile phase (eluent). To overcome this, a suppressor is often used to reduce the background conductivity and enhance the signal-to-noise ratio for the analyte ions. shimadzu.co.kr This method is particularly useful for the analysis of a wide range of inorganic and organic ions in various samples. keikaventures.com
Sample Preparation Strategies for Biological Matricesmdpi.com
The accurate quantification of this compound in complex biological matrices, such as plasma, urine, or tissue homogenates, is critically dependent on robust sample preparation. The primary objectives of sample preparation are to isolate the analyte from interfering endogenous substances (e.g., proteins, lipids, salts), concentrate it to a level suitable for detection, and render it compatible with the chosen analytical instrument. slideshare.netijpsjournal.com Given the high polarity and anionic nature of this compound, which contains both a sulfonic acid and a carboxylic acid group, specific strategies are required to achieve efficient and reproducible results.
Extraction Techniques
The selection of an appropriate extraction technique is a crucial first step in the analytical workflow. The choice is dictated by the physicochemical properties of this compound, the nature of the biological matrix, and the desired analytical sensitivity. nih.gov Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Protein Precipitation (PPT) For biological fluids rich in proteins, such as plasma or serum, protein precipitation is often employed as an initial clean-up step. ijpsjournal.com This method involves adding a precipitating agent to denature and remove the bulk of proteins.
Principle : Organic solvents (e.g., acetonitrile, methanol) or acids (e.g., trichloroacetic acid) are added to the sample, disrupting the solvation of proteins and causing them to aggregate and precipitate. slideshare.netresearchgate.net The supernatant, containing the analyte, is then collected for further processing or direct analysis.
Application for this compound : Due to its high water solubility, this compound is expected to remain in the aqueous-organic supernatant following the addition of a water-miscible organic solvent like acetonitrile. This provides a simple and rapid method for initial sample clean-up.
Liquid-Liquid Extraction (LLE) LLE separates compounds based on their differential solubility between two immiscible liquid phases, typically an aqueous and an organic solvent. researchgate.net
Principle : The analyte is partitioned from the initial sample matrix (aqueous) into an organic solvent in which it is more soluble. The efficiency of this process for ionizable compounds like this compound is highly dependent on the pH of the aqueous phase. researchgate.net To extract an acidic compound into an organic layer, the pH of the aqueous solution must be lowered to suppress the ionization of the carboxylic and sulfonic acid groups, thereby increasing its hydrophobicity. Conversely, back-extraction into a fresh aqueous phase can be achieved by raising the pH.
Application for this compound : Due to the presence of a strongly acidic sulfonate group (pKa < 2) and a carboxylic acid group, this compound will be anionic over a wide pH range. This makes its direct extraction into a nonpolar organic solvent challenging. Ion-pair LLE, where a lipophilic counter-ion is added to form a neutral complex with the analyte, could be a more effective LLE-based strategy.
Solid-Phase Extraction (SPE) SPE is a highly versatile and widely used technique that provides superior clean-up and concentration compared to LLE. ijpsjournal.comlcms.cz It utilizes a solid adsorbent packed into a cartridge to retain the analyte, which is later eluted with a small volume of solvent.
Principle : The mechanism is based on the affinity between the analyte and the solid phase (sorbent). ijpsjournal.com For this compound, ion-exchange SPE is the most suitable approach. Anion-exchange sorbents (containing quaternary ammonium (B1175870) functional groups) can effectively retain the negatively charged sulfonate and carboxylate moieties, while neutral and cationic matrix components are washed away. The retained this compound can then be eluted by changing the pH or increasing the ionic strength of the eluting solvent.
Application for this compound : Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX) SPE cartridges can be used. A typical procedure would involve conditioning the cartridge, loading the pre-treated biological sample (e.g., after protein precipitation and dilution), washing away interferences with a weak solvent, and finally eluting the analyte with a strong solvent (e.g., containing a high concentration of salt or having an acidic pH).
Table 1: Comparison of Extraction Techniques for this compound
| Technique | Principle | Advantages for this compound | Disadvantages | Typical Solvents/Reagents |
| Protein Precipitation (PPT) | Solubilization of analyte, precipitation of proteins. slideshare.net | Simple, fast, good for initial cleanup. | Non-selective (ion suppression can occur), results in sample dilution. | Acetonitrile, Methanol, Trichloroacetic Acid. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible phases based on pH and polarity. researchgate.net | Can provide a cleaner extract than PPT. | Challenging for highly polar analytes; may require ion-pairing agents; emulsion formation. researchgate.net | Ethyl Acetate, Dichloromethane (often with an ion-pairing agent). |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent (e.g., ion exchange). ijpsjournal.com | High selectivity and recovery, allows for concentration of the analyte, significant matrix removal. lcms.cz | More complex and time-consuming than PPT, method development can be extensive. | Anion-exchange sorbents (SAX, WAX), various conditioning, wash, and elution solvents. |
Derivatization Procedures for Enhanced Detectionmdpi.com
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.com For this compound, derivatization can increase volatility for GC analysis or enhance chromatographic retention and ionization efficiency for LC-MS analysis. sigmaaldrich.comchromatographyonline.com
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) GC analysis requires analytes to be volatile and thermally stable. The polar hydroxyl and carboxylic acid functional groups of this compound make it non-volatile. Therefore, derivatization is essential.
Silylation : This is the most common derivatization technique for GC, where active hydrogens in functional groups like -OH and -COOH are replaced with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comrestek.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. restek.comsigmaaldrich.com The resulting silyl (B83357) derivatives are significantly more volatile and suitable for GC analysis. The TBDMS derivatives formed by reagents like MTBSTFA are more stable against hydrolysis than TMS derivatives. sigmaaldrich.com
Esterification followed by Silylation : A two-step approach can be employed where the carboxylic acid is first converted to an ester (e.g., a methyl ester using BF₃-methanol), followed by silylation of the hydroxyl group. restek.com This can sometimes yield more stable derivatives or improve chromatographic separation.
Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) While this compound can be analyzed directly by LC-MS, derivatization can improve performance, especially when using reversed-phase (RP) chromatography, where this polar analyte has poor retention.
Acylation/Benzoylation : Derivatizing the hydroxyl group with a nonpolar moiety like a benzoyl group using benzoyl chloride can significantly increase the hydrophobicity of the molecule. chromatographyonline.com This leads to better retention on RPLC columns, moving the analyte's elution away from the solvent front and reducing matrix effects. chromatographyonline.com
Amidation/Coupling : The carboxylic acid group can be reacted with various primary or secondary amines using coupling agents (e.g., EDC). This strategy is often employed to attach a tag that either enhances hydrophobicity for RPLC or introduces a permanently charged or easily ionizable group to improve MS sensitivity. nih.govmdpi.com For example, derivatization with reagents containing a tertiary amine will result in a derivative that ionizes efficiently in positive electrospray ionization mode.
Table 2: Common Derivatization Strategies for this compound Analysis
| Derivatization Type | Target Functional Group(s) | Typical Reagent(s) | Analytical Platform | Purpose |
| Silylation | Carboxylic acid, Hydroxyl | BSTFA, MSTFA (+TMCS), MTBSTFA sigmaaldrich.comrestek.com | GC-MS | Increases volatility and thermal stability. sigmaaldrich.com |
| Esterification | Carboxylic acid | BF₃-Methanol, Diazomethane restek.com | GC-MS | Increases volatility, often used with another derivatization step. |
| Acylation/Benzoylation | Hydroxyl | Benzoyl Chloride (BzCl) chromatographyonline.com | LC-MS | Increases hydrophobicity for improved reversed-phase retention. chromatographyonline.com |
| Amidation/Coupling | Carboxylic acid | 3-Nitrophenylhydrazine (3-NPH), Aniline (with EDC) nih.govmdpi.com | LC-MS | Increases hydrophobicity and/or introduces an easily ionizable tag for enhanced MS sensitivity. mdpi.com |
Ecological and Biogeochemical Roles of 2 O Sulfolactic Acid
Contribution to the Global Sulfur Cycle
2-O-sulfolactic acid, as an organosulfur compound, is a participant in the global sulfur cycle, which involves the movement of sulfur between rocks, waterways, and living systems. wikipedia.org This cycle includes the transformation of sulfur through various oxidation states. wikipedia.org Organosulfur compounds, such as sulfolactic acid, are significant reservoirs of sulfur in the biosphere. nih.govresearchgate.net
The primary reservoir of biologically available sulfur is the ocean, in the form of sulfate (B86663) anions. sciencetheearth.comnsf.gov Sulfur is taken up by marine microorganisms and incorporated into organic molecules. nsf.gov The breakdown of these organic sulfur compounds, including this compound, facilitates the recycling of sulfur. researchgate.net
The turnover of sulfur involves both assimilatory and dissimilatory processes. In assimilatory sulfate reduction, sulfate is reduced by organisms to be incorporated into organic compounds. wikipedia.org Dissimilatory processes involve the use of sulfur compounds as electron acceptors in respiration. wikipedia.org The degradation of sulfolactic acid is a key step in the mineralization of organic sulfur, returning it to the inorganic pool. frontiersin.org
Sulfate assimilation is the process by which organisms take up inorganic sulfate and convert it into organic sulfur compounds. slideshare.net This typically involves the activation of sulfate to adenosine (B11128) 5'-phosphosulfate (APS) and its subsequent reduction. nih.gov While this compound is a degradation product, its formation and subsequent breakdown are intrinsically linked to the broader pathways of sulfur metabolism.
The degradation of sulfolactic acid is a dissimilatory process where the compound is broken down to release carbon and sulfur for the organism's use. researchgate.net Several bacterial pathways for the dissimilation of sulfolactate have been identified. frontiersin.orguni-konstanz.de These pathways ultimately lead to the release of sulfite (B76179), which can then be oxidized to sulfate and returned to the environment. frontiersin.orgresearchgate.net For instance, the marine bacterium Roseovarius nubinhibens ISM can degrade 3-sulfolactate through a bifurcated pathway involving two desulfonative enzymes. researchgate.netnih.gov This quantitative utilization of sulfolactate with stoichiometric excretion of sulfate highlights its role in sulfur cycling. researchgate.netnih.gov
Role in Microbial Ecosystems
This compound and its isomers are important metabolites in various microbial ecosystems, serving as a source of carbon and sulfur and mediating inter-species interactions. d-nb.infohawaii.edu
Numerous bacteria can utilize sulfolactates as a sole source of carbon and energy for growth. researchgate.netebi.ac.uk For example, Chromohalobacter salexigens DSM 3043 is capable of degrading (R,S)-sulfolactate. ebi.ac.uk The degradation of sulfolactate often involves its conversion to pyruvate (B1213749) and sulfite. frontiersin.org The pyruvate can then enter central metabolism, while the sulfite is typically oxidized to sulfate. frontiersin.org
The ability to utilize sulfonates as a sulfur source is also widespread among bacteria, particularly under sulfate-starvation conditions. oup.com The enzymes involved in the assimilation of sulfonate-sulfur are often regulated by a global network for sulfur scavenging. oup.com
Table 1: Examples of Microorganisms Utilizing Sulfolactate
| Microorganism | Substrate | Products | Reference |
| Roseovarius nubinhibens ISM | 3-Sulfolactate | Sulfate | researchgate.netnih.gov |
| Chromohalobacter salexigens DSM 3043 | (R,S)-Sulfolactate | Not specified | ebi.ac.uk |
| Paracoccus pantotrophus NKNCYSA | 3-Sulfolactate | Sulfate | nih.gov |
| Pseudomonas putida SQ1 | Sulfoquinovose | 3-Sulfolactate | nih.gov |
Metabolic interactions within microbial communities are crucial for their structure and function. oaepublish.com In the context of this compound, inter-species cross-feeding has been observed. For example, in the degradation of sulfoquinovose, one bacterial species may break it down into sulfolactate, which is then utilized by another species. nih.gov Pseudomonas putida SQ1, for instance, produces 3-sulfolactate from sulfoquinovose, which can then be degraded by Paracoccus pantotrophus NKNCYSA. nih.gov
In the human gut, the degradation of diet-derived sulfoquinovose by bacteria like Eubacterium rectale produces 2,3-dihydroxypropane-1-sulfonate (B1259476) (DHPS), a related C3-organosulfonate. oup.comnih.gov This intermediate is then consumed by other gut bacteria such as Bilophila wadsworthia, leading to the production of hydrogen sulfide (B99878). oup.com While this specific example involves DHPS, it highlights the principle of inter-species transfer of sulfonates in complex microbial communities. Such interactions are likely to occur with sulfolactic acid as well, given its structural similarity and role as an intermediate in sulfosugar metabolism. oup.com
In marine environments, phytoplankton release various dissolved organic sulfur (DOS) compounds, including sulfolactate, which are then consumed by heterotrophic bacteria. hawaii.edunih.gov This trophic linkage is a key step in the oceanic carbon and sulfur cycles. nih.gov
The importance of this compound and its isomers varies across different environmental niches.
Soil: In soil ecosystems, the decomposition of plant matter releases sulfoquinovose, which is then degraded by soil microorganisms. nih.gov This process can lead to the formation of sulfolactate, making it an available nutrient for other soil microbes. nih.govnih.gov The presence of acid sulfate soils, which are naturally occurring soils containing iron sulfides, can also influence sulfur cycling in these environments. douglaspartners.com.auwww.qld.gov.au When these soils are disturbed and exposed to air, the oxidation of pyrite (B73398) produces sulfuric acid, drastically lowering the soil pH. douglaspartners.com.auwww.qld.gov.au
Marine Environments: Sulfolactic acid is found among the intracellular metabolites of marine microbial plankton. frontiersin.org Marine bacteria, such as those from the Roseobacter group, are known to utilize sulfonates. sci-hub.se The release of sulfolactate and other sulfonates by phytoplankton supports the growth of heterotrophic bacteria in the surface ocean. hawaii.edusci-hub.se Some marine bacteria, like certain strains of Marinobacter, are found in diverse marine environments, from surface waters to deep-sea hydrothermal vents, and are known to produce exopolysaccharides, which are part of the dissolved organic matter reservoir. taylorandfrancis.com The degradation of these complex carbohydrates can intersect with sulfonate metabolism.
Extremophiles: The ability to utilize sulfolactate has also been observed in extremophilic organisms. Chromohalobacter salexigens, a moderate halophile, can degrade sulfolactate. ebi.ac.uk The metabolism of sulfolactate in such organisms may be an adaptation to the specific conditions of their environment, such as high salinity.
Relationship with Sulfoquinovose and Plant Sulfolipids
The ecological and biogeochemical significance of sulfolactic acid is intrinsically linked to the production and degradation of the plant sulfolipid, sulfoquinovosyl diacylglycerol (SQDG). annualreviews.org SQDG is a unique sulfur-containing glycerolipid found in the photosynthetic membranes of a vast array of organisms, including higher plants, mosses, algae, and most photosynthetic bacteria. annualreviews.orgnih.govpnas.org The polar headgroup of this abundant lipid is sulfoquinovose (SQ), a 6-deoxy-6-sulfo-D-glucose. annualreviews.orgresearchgate.net With an estimated annual production of 10 billion tons, sulfoquinovose represents a massive reservoir of organic sulfur and carbon in the biosphere, rivaling that of the amino acids cysteine and methionine. researchgate.netfrontiersin.org The degradation of SQDG and its constituent sulfoquinovose is therefore a critical component of the global sulfur cycle, and it is within these catabolic pathways that sulfolactic acid emerges as a key intermediate. researchgate.netpnas.org
The journey from the stable sulfolipid in a plant membrane to the bioavailable sulfolactic acid begins with the breakdown of SQDG. This process typically involves hydrolysis by microbial enzymes, such as sulfoquinovosidases (SQases), which cleave the glycosidic bond to release free sulfoquinovose (SQ). acs.org This initial step makes the sulfosugar accessible for further microbial catabolism, a process collectively known as sulfoglycolysis. researchgate.netwhiterose.ac.uk
Bacterial communities have evolved a remarkable diversity of pathways to metabolize sulfoquinovose, often mirroring the well-known pathways of glucose metabolism like the Embden-Meyerhof-Parnas (glycolysis) and Entner-Doudoroff pathways. pnas.orgasm.orgpnas.org A common strategy in many of these sulfoglycolytic pathways is the cleavage of the six-carbon backbone of sulfoquinovose into two three-carbon fragments. pnas.orgwhiterose.ac.uk While the carbon atoms from positions 1-3 are typically assimilated into central metabolism to provide energy and carbon for the primary degrading organism, the carbons from positions 4-6, which are covalently attached to the sulfonate group, are converted and often excreted as C3-organosulfonate compounds. pnas.orgoup.com
One of the principal C3-organosulfonates produced is 3-sulfolactate (SL), which is the isomer of sulfolactic acid predominantly described in biogeochemical literature. pnas.orgpnas.orgnih.gov For instance, in the sulfo-Entner-Doudoroff (sulfo-ED) pathway, observed in bacteria like Pseudomonas putida SQ1, sulfoquinovose is oxidized and eventually cleaved by an aldolase (B8822740). pnas.orgpnas.orgnih.gov This cleavage yields pyruvate, which enters central metabolism, and 3-sulfolactaldehyde (SLA). The SLA is then oxidized by an NAD(P)+-dependent dehydrogenase to form 3-sulfolactate. pnas.orgpnas.org
Similarly, other sulfoglycolytic pathways can lead to sulfolactate. Even in pathways where 2,3-dihydroxypropane-1-sulfonate (DHPS) is the initial excreted product, as seen in Escherichia coli, this DHPS can be subsequently oxidized to 3-sulfolactate by other bacteria in the microbial community. frontiersin.orgpnas.org For example, the bacterium Desulfovibrio sp. strain DF1 can take up DHPS and convert it to 3-sulfolactate via two dehydrogenase-catalyzed reactions before finally cleaving the C-S bond. frontiersin.org
This two-tiered system, where a primary degrader metabolizes part of the sulfoquinovose molecule and excretes sulfolactate, highlights the latter's crucial role as a metabolic handover molecule. pnas.org Sulfolactate is a stable, water-soluble compound that can be utilized by a second tier of microbes. whiterose.ac.ukoup.com These specialized bacteria possess the enzymatic machinery, such as sulfolactate sulfite-lyase (e.g., SuyAB), to break the robust carbon-sulfur bond in sulfolactate, releasing pyruvate and inorganic sulfite (SO₃²⁻). frontiersin.orgbiorxiv.org The released sulfite can then be assimilated into microbial biomass or used in anaerobic respiration, where it is reduced to hydrogen sulfide (H₂S), thereby completing the sulfur cycle. frontiersin.orgoup.com
Detailed Research Findings
Numerous studies have elucidated the connection between plant sulfolipids, sulfoquinovose degradation, and the production of sulfolactic acid. The following table summarizes key findings from the literature, illustrating the organisms and pathways involved.
| Organism/System | Pathway | Key Findings | Primary C3-Sulfonate Product(s) | Reference(s) |
|---|---|---|---|---|
| Pseudomonas putida SQ1 | Sulfo-Entner-Doudoroff (sulfo-ED) | Demonstrated a complete sulfo-ED pathway where SQ is catabolized to pyruvate and 3-sulfolactaldehyde (SLA). SLA is then oxidized to 3-sulfolactate. | 3-Sulfolactate (SL) | pnas.orgpnas.org |
| Klebsiella sp. strain ABR11 | Sulfo-Embden-Meyerhof-Parnas (sulfo-EMP) | Grew rapidly on SQ, leading to the accumulation of 2,3-dihydroxypropanesulfonate (DHPS). Later in the growth phase, DHPS was consumed and small amounts of sulfolactate were formed as sulfate was released. | DHPS, Sulfolactate (minor, late-stage) | nih.govasm.orgcapes.gov.br |
| Agrobacterium sp. strain ABR2 | Sulfo-EMP | Utilized SQ for growth with late-phase release of sulfate. While no C3-sulfonate metabolites were detected accumulating in the medium by 13C-NMR, the enzymatic machinery suggested a glycolytic-type breakdown. | Not detected in medium | nih.govasm.org |
| E. coli K-12 and Desulfovibrio sp. strain DF1 (Co-culture) | Sulfo-EMP (E. coli) and DHPS desulfonation (Desulfovibrio) | Showcased a two-tier anaerobic degradation. E. coli fermented SQ to DHPS. Desulfovibrio sp. DF1 then oxidized DHPS to 3-sulfolactate, which was cleaved by a sulfite-lyase (SuyAB) to yield pyruvate and sulfite, with the latter being reduced to H₂S. | DHPS (from E. coli), 3-Sulfolactate (in Desulfovibrio) | frontiersin.org |
| Agrobacterium tumefaciens | Sulfoquinovose Monooxygenase (sulfo-SMO) | Represents a fundamentally different strategy that does not produce a C3-sulfonate intermediate. It involves oxidative desulfurization of SQ to release sulfite directly, allowing the organism to utilize the entire carbon skeleton. | None (direct desulfurization) | pnas.org |
Summary of Key Catabolic Pathways
The microbial degradation of sulfoquinovose is diverse. The table below outlines the major sulfoglycolysis pathways and their characteristic C3-sulfonate end-products.
| Pathway Name | Abbreviation | General Mechanism | Key C3-Sulfonate Intermediate(s) | Reference(s) |
|---|---|---|---|---|
| Sulfo-Embden-Meyerhof-Parnas | sulfo-EMP | Analogous to glycolysis, involving phosphorylation and aldol (B89426) cleavage of a sulfofructose-1-phosphate intermediate. | 2,3-dihydroxypropane-1-sulfonate (DHPS) or 3-Sulfolactate (SL) | pnas.orgfrontiersin.orgillinois.edu |
| Sulfo-Entner-Doudoroff | sulfo-ED | Analogous to the ED pathway, involving oxidation of SQ, dehydration, and aldol cleavage. | 3-Sulfolactate (SL) | pnas.orgwhiterose.ac.ukpnas.org |
| Sulfo-Transaldolase | sulfo-SFT | Uses a transaldolase to transfer a dihydroxyacetone unit from sulfofructose, yielding sulfolactaldehyde. | 3-Sulfolactate (SL) or DHPS | acs.orgresearcher.life |
| Sulfoquinovose Monooxygenase | sulfo-SMO | Direct oxidative cleavage of the C-S bond, releasing sulfite and allowing full carbon utilization by a single organism. | None | nih.govpnas.orgacs.org |
Synthetic Approaches to 2 O Sulfolactic Acid for Research Applications
Chemical Synthesis Methodologies
Chemical synthesis provides robust and scalable methods for producing 2-O-sulfolactic acid. Key strategies include diazotization of cysteic acid derivatives and direct sulfonation reactions, with careful consideration given to controlling the stereochemistry of the final product.
Diazotization Routes from Cysteic Acid Derivatives
A primary chemical route to this compound involves the diazotization of cysteic acid (2-amino-3-sulfopropanoic acid). atamanchemicals.com This reaction replaces the amino group with a hydroxyl group. The process typically involves treating an aqueous solution of a cysteic acid derivative with sodium nitrite (B80452) in the presence of a strong acid, such as sulfuric acid or hydrochloric acid. orgsyn.orgnih.gov This method is advantageous as it generally proceeds with retention of the original stereochemistry of the starting material. For instance, starting with L-cysteic acid will predominantly yield (S)-2-O-sulfolactic acid.
The reaction is typically carried out at low temperatures, often in an ice-water bath, to control the reactivity of the diazonium salt intermediate. orgsyn.orgnih.gov After the diazotization is complete, the reaction mixture is often allowed to warm to room temperature to ensure full conversion. One reported protocol involves the dropwise addition of a sodium nitrite solution to a cooled solution of cysteic acid hydrochloride, followed by stirring for an extended period. The product can then be extracted and purified. Yields for this method have been reported to be in the range of 80-85%.
It is important to note that the conditions for diazotization of cysteine derivatives can differ from those of other amino acids. nih.gov For example, studies on the diazotization of S-sulfonyl-cysteines have shown that the optimal yield is achieved with specific molar ratios of reagents, which may not be the case for other amino acids like valine. nih.gov
Table 1: Diazotization of Cysteic Acid Derivative
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| L-Cysteic acid hydrochloride | Sodium nitrite, Sulfuric acid | Ice-cooling, then room temperature for 12-24 hours | (S)-2-O-Sulfolactic acid | 85% | |
| L-Cystine | Sodium nitrite, Sulfuric acid | Ice-water bath, then room temperature overnight | Thiirane-2-carboxylic acid and Acrylic acid | Not specified | nih.gov |
| S-(Phenylsulfonyl)-l-cysteine | Sodium nitrite, Hydrochloric acid | Ice-water bath, 40 minutes | Not specified | Not specified | nih.gov |
Sulfonation Reactions
Direct sulfonation of lactic acid is another approach to synthesize this compound. ebi.ac.uk This involves the introduction of a sulfonic acid group onto the lactic acid molecule. Common sulfonating agents include sulfur trioxide (SO₃) and oleum (B3057394) (fuming sulfuric acid). chemithon.comsaskoer.cagoogle.com However, this method presents challenges in regioselectivity, as the sulfonation can occur at different positions on the molecule.
To improve the selectivity of the reaction, a modified approach can be employed where the hydroxyl group of lactic acid is first protected. For example, a tert-butyldimethylsilyl (TBS) protecting group can be used. The protected lactic acid is then treated with a sulfur trioxide-pyridine complex, which directs the sulfonation to the desired position. Following the sulfonation step, the protecting group is removed to yield the final this compound product. While this protection-sulfonation-deprotection strategy enhances regioselectivity, the yields are often moderate due to potential side reactions.
The choice of sulfonating agent and reaction conditions is critical. Using strong reagents like fuming sulfuric acid can lead to the formation of byproducts and pose environmental concerns due to the generation of waste acid. google.comscirp.org Milder reagents, such as sulfur trioxide adducts, can be less reactive but may reduce waste. google.com
Table 2: Sulfonation of Lactic Acid
| Starting Material | Sulfonating Agent | Protecting Group | Key Steps | Yield | Purity | Reference |
| Lactic acid | Sulfur trioxide-pyridine complex | tert-butyldimethylsilyl (TBS) | Protection, Sulfonation, Deprotection | 58% | 90% (HPLC) |
Control of Stereochemistry in Synthesis
Controlling the stereochemistry during the synthesis of this compound is crucial for producing enantiomerically pure compounds for specific research applications. nih.govresearchgate.net The stereochemical outcome of a synthesis is highly dependent on the chosen reaction pathway and the nature of the starting materials and reagents. masterorganicchemistry.commasterorganicchemistry.com
In the diazotization of cysteic acid derivatives, the stereochemistry at the alpha-carbon is generally retained. This makes it a preferred method for synthesizing specific enantiomers of this compound. For example, starting with L-cysteic acid leads to the formation of (S)-2-O-sulfolactic acid.
In contrast, direct sulfonation of racemic lactic acid will result in a racemic mixture of this compound. ebi.ac.uk To obtain a specific enantiomer via this route, one would need to start with an enantiomerically pure form of lactic acid.
The use of protecting groups, as mentioned in the sulfonation section, is a common strategy in organic synthesis to control the regiochemistry and can also play a role in preserving the stereochemistry of the molecule during subsequent reaction steps. nih.gov Furthermore, the development of stereospecific reactions, where a particular stereoisomer of the reactant gives a specific stereoisomer of the product, is a key goal in modern organic synthesis. sathyabama.ac.in
Enzymatic and Biocatalytic Production Strategies
Enzymatic and biocatalytic methods offer an alternative to chemical synthesis, often providing high stereospecificity and milder reaction conditions. mdpi.commdpi.com These strategies can involve the use of isolated enzymes or whole-cell systems.
Recombinant Enzyme Expression and In Vitro Synthesis
The in vitro synthesis of this compound can be achieved using purified recombinant enzymes. biosearchtech.com This approach allows for precise control over the reaction conditions and can lead to high product purity. The process begins with the identification and cloning of the gene encoding the desired enzyme into an expression vector. sinobiological.com This vector is then introduced into a suitable host organism, such as Escherichia coli, for large-scale production of the recombinant protein. sigmaaldrich.comabcam.com
For the synthesis of (R)-2-sulfolactate, (R)-sulfolactate dehydrogenase (ComC) is a key enzyme. nih.gov This enzyme, which is involved in the biosynthesis of coenzyme M in methanogens, catalyzes the reversible conversion of (R)-sulfolactate to sulfopyruvate (B1220305). nih.gov The gene for ComC from organisms like Methanobrevibacter millerae has been successfully cloned and expressed in E. coli. nih.gov The purified recombinant enzyme can then be used in an in vitro system with the appropriate substrates (sulfopyruvate and a cofactor like NADH) to produce (R)-2-sulfolactate. nih.gov
Similarly, enzymes involved in the degradation of cysteate can be harnessed for the synthesis of sulfolactate. nih.gov For example, some bacteria utilize a pathway where L-cysteate is converted to 3-sulfolactate. nih.gov The enzymes from these pathways could potentially be expressed recombinantly for in vitro production. scispace.com
Table 3: Recombinant Enzyme for (R)-2-Sulfolactate Synthesis
| Enzyme | Source Organism | Expression Host | Substrates | Product | Reference |
| (R)-Sulfolactate dehydrogenase (ComC) | Methanobrevibacter millerae SM9 | Escherichia coli | Sulfopyruvate, NADH | (R)-Sulfolactate | nih.gov |
Whole-Cell Biotransformation Systems
Whole-cell biotransformation utilizes entire microbial cells as catalysts, which can be a more cost-effective approach than using purified enzymes as it eliminates the need for enzyme purification. frontiersin.orgnih.govresearchgate.net These systems can be engineered to overexpress specific enzymes or entire metabolic pathways to enhance the production of the desired compound. frontiersin.org
For the production of sulfolactate, bacterial strains that naturally metabolize related compounds can be employed. For instance, Paracoccus pantotrophus can utilize (R)-cysteate, converting it to 3-sulfolactate via a two-step process involving an aminotransferase and a dehydrogenase. nih.gov While this produces 3-sulfolactate, genetic engineering could potentially modify the pathway to yield this compound.
The efficiency of whole-cell systems can be improved by metabolic engineering strategies. frontiersin.org This can involve redirecting metabolic fluxes towards the desired product and away from competing pathways. For example, modifications to the tricarboxylic acid (TCA) cycle have been shown to enhance the production of other compounds by increasing the availability of necessary cofactors. frontiersin.org
Furthermore, the catabolism of sulfosugars like sulfofucose in bacteria such as Paracoccus onubensis involves the formation of sulfolactate as an intermediate. biorxiv.orgbiorxiv.org Understanding and harnessing these natural pathways could open up new avenues for the biocatalytic production of this compound.
Table 4: Potential Whole-Cell Systems for Sulfolactate Production
| Organism | Natural Substrate | Intermediate/Product | Key Enzymes | Reference |
| Paracoccus pantotrophus | (R)-Cysteate | 3-Sulfolactate | (R)-cysteate:2-oxoglutarate aminotransferase, NAD-linked sulfolactate dehydrogenase | nih.gov |
| Paracoccus onubensis | Sulfofucose | Sulfolactate | Dehydrogenase, Lactonase, Dehydratase, Aldolase (B8822740) | biorxiv.orgbiorxiv.org |
| Rhizobium leguminosarum | Sulfolactaldehyde | Sulfolactate | Sulfolactaldehyde dehydrogenase | whiterose.ac.ukrsc.org |
Purification and Characterization for Research Purity
The isolation and purification of this compound to a high degree of purity are essential for its use in research applications, enabling accurate biochemical and structural studies. Following synthesis, crude preparations of this compound often contain residual reactants, byproducts, and salts. To achieve research-grade purity, a combination of purification techniques is typically employed, with crystallization and ion-exchange chromatography being central methods. The choice and sequence of these techniques are dictated by the specific impurities present and the required final purity level.
Crystallization
Crystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and impurities in a given solvent system. For this compound, which is highly polar, a common approach involves its conversion to a salt, followed by crystallization from a mixed-solvent system. asm.org
A documented method for the purification of L-sulfolactic acid involves its neutralization with a base, such as sodium hydroxide (B78521) (NaOH), to form the corresponding sodium salt. asm.org This salt exhibits different solubility characteristics than the free acid, facilitating its separation. The sodium salt of L-sulfolactic acid has been successfully crystallized from a water-ethyl alcohol mixture. asm.org In this process, the crude sulfolactic acid is first dissolved in a minimal amount of hot water, and then ethyl alcohol is added. As the solution cools, the solubility of the sodium sulfolactate decreases, leading to the formation of crystals, while impurities tend to remain in the mother liquor. asm.orglibretexts.org This process yields L-sulfolactic acid (as its sodium salt) as a white, crystalline solid with a high melting point (greater than 250 °C), indicative of a stable, pure crystalline lattice. asm.org
The effectiveness of crystallization is highly dependent on controlled parameters such as solvent composition, temperature, and cooling rate. The ratio of water to ethyl alcohol is critical; there must be enough water to dissolve the salt at an elevated temperature but a sufficient amount of the less polar ethyl alcohol (the "anti-solvent") to reduce solubility upon cooling. libretexts.org Slow cooling generally promotes the formation of larger, more perfect crystals, which typically occlude fewer impurities. google.com
| Parameter | Description | Reference |
|---|---|---|
| Compound Form | Sodium Salt (L-sulfolactic acid neutralized with NaOH) | asm.org |
| Solvent System | Water-Ethyl Alcohol | asm.org |
| Procedure | The neutralized acid is crystallized from the aqueous-alcoholic solution. | asm.org |
| Product Appearance | White crystalline material | asm.org |
| Melting Point | >250 °C | asm.org |
Ion-Exchange Chromatography
Ion-exchange chromatography (IEC) is a highly effective method for purifying charged molecules like this compound from complex mixtures. phenomenex.comgsconlinepress.com The technique separates molecules based on their net surface charge through reversible electrostatic interactions with a charged stationary phase, or resin. bio-rad.comfredhutch.org
Given that this compound contains both a sulfonic acid group and a carboxylic acid group, it is anionic (negatively charged) at neutral or alkaline pH. nih.gov Therefore, anion-exchange chromatography is the appropriate choice for its purification. phenomenex.com In this setup, the stationary phase consists of a solid support matrix, such as polystyrene-divinylbenzene or cellulose, that is covalently modified with fixed, positively charged functional groups (e.g., quaternary amines). libretexts.org
The purification process involves several steps:
Equilibration: The anion-exchange column is first equilibrated with a buffer at a specific pH where this compound carries a net negative charge, ensuring it will bind to the resin. gsconlinepress.com
Sample Loading: The crude sample solution, adjusted to the same buffer conditions, is loaded onto the column. The anionic this compound binds to the positively charged resin, while neutral molecules and cations pass through and are washed out. bio-rad.com
Elution: The bound this compound is then selectively eluted from the column. This is typically achieved by increasing the ionic strength of the mobile phase with a salt gradient (e.g., using sodium chloride or sodium sulfate). uni-konstanz.deasm.org The salt anions compete with the bound this compound for the binding sites on the resin, eventually displacing it. Molecules are eluted in order of their binding strength, which is related to their charge density. phenomenex.com
This technique is particularly useful for removing other anionic impurities that may have different charge characteristics, leading to a highly purified fraction of this compound. For instance, related sulfated compounds or byproducts from synthesis can be effectively separated. biorxiv.org The use of a Dowex-50(H+) resin, a type of cation exchanger, has also been noted in purification procedures related to sulfolactic acid synthesis, likely for the removal of cationic contaminants or for converting salts to their acid form. asm.org
| Parameter | Description | Reference |
|---|---|---|
| Chromatography Mode | Anion-Exchange Chromatography (AEC) | phenomenex.combio-rad.com |
| Stationary Phase (Resin) | Solid support with positively charged functional groups (e.g., quaternary ammonium). | libretexts.org |
| Mobile Phase (Buffer) | Aqueous buffer at a pH where this compound is negatively charged (e.g., pH > 4). | bio-rad.com |
| Elution Method | Increasing salt gradient (e.g., 0-2 M Sodium Chloride or Sodium Sulfate). | uni-konstanz.deasm.org |
| Principle of Separation | Separation is based on the reversible electrostatic interaction between the anionic sulfolactate and the cationic resin. | gsconlinepress.com |
Theoretical and Computational Investigations of 2 O Sulfolactic Acid
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are powerful tools to probe the dynamic nature and energetic landscape of molecules like 2-O-sulfolactic acid.
The biological activity and interactions of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.
For this compound, the key rotatable bonds would be the C-C single bond of the lactic acid backbone and the C-O and S-O bonds of the sulfate (B86663) group. Molecular mechanics force fields or more accurate quantum mechanical methods can be used to calculate the energies of different conformations. The results of such an analysis would reveal the preferred spatial arrangement of the carboxyl and sulfate groups, which is critical for its interaction with enzyme active sites.
Hypothetical Conformational Energy Profile of this compound
This table illustrates the type of data that would be generated from a conformational analysis, showing the relative energies of different conformers defined by a key dihedral angle. Note: This data is illustrative and not from actual experimental or computational results.
Interactive Table: Relative Energies of this compound Conformers
| Dihedral Angle (O-C-C-O) (degrees) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 60 | 0.00 | 45 |
| 180 | 1.20 | 25 |
| -60 | 0.15 | 30 |
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure of a molecule. iaea.orgacs.orgau.dkmdpi.com These methods can be used to accurately predict a wide range of properties for this compound, including:
Optimized Geometry: Determination of the most stable three-dimensional structure with precise bond lengths and angles.
Vibrational Frequencies: Prediction of the infrared spectrum, which can aid in the experimental identification of the compound.
Electronic Properties: Calculation of orbital energies (HOMO, LUMO), which are important for understanding reactivity, and the distribution of electron density to determine partial atomic charges and electrostatic potential maps. These properties are key to understanding how the molecule interacts with its environment, including water and biological macromolecules. iaea.org
Hypothetical Calculated Properties of this compound (using DFT)
This table provides examples of the kind of data that quantum chemical calculations would yield. Note: This data is illustrative and not from actual experimental or computational results.
Interactive Table: Calculated Molecular Properties
| Property | Value |
| Bond Length (S-O ester) | 1.62 Å |
| Bond Angle (C-O-S) | 118.5° |
| Mulliken Charge on Sulfate Sulfur | +1.45 e |
| Dipole Moment | 5.8 D |
Enzymatic Catalysis Modeling
Understanding how this compound is synthesized or degraded in biological systems requires studying the enzymes involved, such as sulfotransferases and sulfatases. frontiersin.org Computational modeling can provide atomic-level details of these enzymatic processes. acs.orgscielo.br
Quantum mechanics/molecular mechanics (QM/MM) hybrid methods are often employed to model enzymatic reactions. In this approach, the active site of the enzyme, including the substrate (e.g., lactic acid and the sulfate donor PAPS for synthesis, or this compound for degradation), is treated with a high-level quantum mechanics method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. nih.gov
Such simulations can elucidate the step-by-step mechanism of sulfate transfer, identifying key transition states and intermediates. This would allow researchers to calculate the activation energy for the reaction and understand the catalytic role of specific amino acid residues in the enzyme's active site.
Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule (receptor), such as an enzyme. actanaturae.runih.govresearchgate.netresearchgate.net Docking simulations could be used to place this compound into the active site of a putative sulfatase or the precursor, lactic acid, into the active site of a sulfotransferase.
The results of docking studies are typically a "docking score," which estimates the binding affinity, and a predicted binding pose. Analysis of this pose reveals key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, between the ligand and the enzyme. nih.gov For this compound, interactions with the sulfate and carboxyl groups would be of particular interest.
Hypothetical Docking Analysis of this compound with a Putative Sulfatase
This table illustrates the potential output of a molecular docking study. Note: This data is illustrative and not from actual experimental or computational results.
Interactive Table: Docking Interaction Data
| Parameter | Value/Residues |
| Binding Affinity (kcal/mol) | -7.5 |
| Hydrogen Bonds | Arg120, Lys302, Asn304 |
| Electrostatic Interactions | Arg85, His250 |
Bioinformatics and Omics Approaches
Modern biological research heavily relies on bioinformatics and large-scale "omics" data to understand the roles of molecules in complex systems. anu.edu.auscirp.orgresearchgate.net
Bioinformatics databases, such as SulfAtlas, provide comprehensive classifications of sulfatases, which could be used to identify candidate genes responsible for the degradation of this compound in various organisms. sb-roscoff.frplos.orgresearchgate.net By searching these databases with the protein sequences of uncharacterized enzymes, researchers can make predictions about their potential function based on homology to known sulfatases. nih.gov
Metabolomics, a branch of omics that focuses on the global profiling of metabolites, could be employed to detect and quantify this compound in biological samples. acs.orgresearchgate.netkcl.ac.uk Techniques like liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying sulfated metabolites. researchgate.net The presence and abundance of this compound under different physiological conditions could provide clues about its biological function. Integrating metabolomics data with transcriptomics or proteomics data (which measure gene expression and protein levels, respectively) can help to build a comprehensive picture of the metabolic pathways involving this compound and their regulation. researchgate.net
Genomic and Metagenomic Studies for Pathway Identification
Genomic and metagenomic approaches have been fundamental in identifying the genetic basis for the biosynthesis and catabolism of this compound (sulfolactate). Genomics, the study of an individual organism's complete set of DNA, and metagenomics, the study of collective genetic material from a community of organisms, allow researchers to uncover metabolic pathways without prior cultivation of the microbes. cosmosid.complos.org These techniques have revealed that sulfolactate metabolism is often linked to the degradation of abundant organosulfonates, particularly the plant sulfosugar sulfoquinovose (SQ).
Bacteria have evolved several distinct "sulfoglycolytic" pathways to break down SQ. Many of these pathways cleave the six-carbon sulfo-sugar into two three-carbon fragments. One of these fragments, sulfolactaldehyde (SLA), serves as a direct precursor to sulfolactate. rsc.org Gene clusters encoding these pathways have been identified in a wide range of bacteria. For instance, analysis of bacterial genomes has uncovered pathways like the sulfo-Entner-Doudoroff (sulfo-ED) pathway in Pseudomonas putida SQ1 and Rhizobium leguminosarum, and other variants in organisms from the phyla Proteobacteria, Firmicutes, and Actinobacteria. rsc.orgnih.govresearchgate.net
Metagenomic studies, which analyze genetic material directly from environmental samples like soil or marine water, have further demonstrated the widespread distribution of these sulfonate-metabolizing pathways in nature. plos.orgfrontiersin.org For example, a gene cluster encoding a variant of the sulfoglycolytic transketolase (sulfo-TK) pathway was identified in an Acholeplasma species from a subsurface aquifer metagenome. asm.org This pathway converts SQ into sulfoacetate, highlighting the diverse metabolic fates of sulfosugars. asm.org Similarly, analysis of metagenome-assembled genomes (MAGs) from marine environments has shown that bacteria like those in the family Rhodobacteraceae possess pathways for sulfolactate degradation. researchgate.net These genomic and metagenomic discoveries provide a genetic blueprint, identifying the key enzymes and transporters involved in the transformation of complex sulfonates into central metabolites.
Table 1: Examples of Bacterial Gene Clusters Involved in Sulfolactate Metabolism Identified through Genomic Studies
| Organism | Pathway/Gene Cluster | Key Function | Reference(s) |
|---|---|---|---|
| Rhizobium leguminosarum | sulfo-ED pathway (GabD/SlaB) | Oxidation of sulfolactaldehyde (SLA) to sulfolactate (SL). | rsc.orgnih.gov |
| Desulfovibrio sp. strain DF1 | DHPS degradation pathway (SlaB) | Oxidation of SLA to SL as part of 2,3-dihydroxypropanesulfonate (DHPS) degradation. | rsc.orgnih.gov |
| Paracoccus onubensis | Sulfofucolytic ED pathway | Degradation of the rare sulfosugar sulfofucose, producing SLA which is then oxidized to SL. | biorxiv.org |
| Agrobacterium tumefaciens | Sulfoquinovose monooxygenase (SMO) pathway | Complete catabolism of sulfoquinovose, which can involve sulfonate intermediates. | nih.gov |
| Roseovarius nubinhibens | CuyA pathway | Degradation of sulfolactate to pyruvate (B1213749), ammonia, and sulfite (B76179). | researchgate.net |
| Acholeplasma sp. | Sulfo-TK pathway variant | Degradation of sulfoquinovose to produce sulfoacetate (a related C2 sulfonate). | asm.org |
Proteomics and Metabolomics for Pathway Elucidation
While genomics provides the genetic blueprint, proteomics (the large-scale study of proteins) and metabolomics (the comprehensive analysis of metabolites) are crucial for elucidating the functional details of metabolic pathways. nih.govfrontiersin.org These 'omics' technologies provide direct evidence of enzymatic activity and the presence of metabolic intermediates, confirming and refining pathway models proposed from genomic data.
In the context of this compound, proteomics has been used to identify the specific enzymes expressed by an organism when grown on sulfonate-containing substrates. A notable example is the study of Paracoccus onubensis, which can use the rare sulfosugar sulfofucose as its only carbon source. biorxiv.orgbiorxiv.org Through proteomics and metabolomics, researchers demonstrated that the bacterium expresses a suite of enzymes that convert sulfofucose into sulfolactaldehyde and pyruvate. biorxiv.org Subsequent analysis confirmed the presence of sulfolactate as a key intermediate in the downstream biomineralization pathway, which ultimately releases usable sulfur in the form of sulfite. biorxiv.orgbiorxiv.org
Similarly, comparative proteomics of Agrobacterium tumefaciens grown on sulfoquinovose versus glucose revealed a significant upregulation of proteins encoded by the sulfoquinovose monooxygenase (SMO) gene cluster. whiterose.ac.uk This provided functional validation for the role of these proteins in a novel oxidative pathway for complete sulfosugar catabolism. nih.govwhiterose.ac.uk Metabolomic analyses are equally vital, enabling the detection and quantification of pathway intermediates like sulfolactate, sulfopyruvate (B1220305), and sulfoacetaldehyde (B1196311), thereby mapping the flow of metabolites through the proposed pathways. nih.gov The integration of proteomics and metabolomics offers a powerful approach to confirm the activity of these pathways in living systems and understand how they are regulated. frontiersin.orgnih.gov
Table 2: Key Enzymes and Metabolites in Sulfolactate Pathways Confirmed by Proteomics and Metabolomics
| Organism/System | Method | Finding | Implication | Reference(s) |
|---|---|---|---|---|
| Paracoccus onubensis | Proteomics & Metabolomics | Identified SfcH, SfcD, SfcF, SfcE enzymes and detected sulfolactate (SL) as an intermediate during sulfofucose degradation. | Validated a novel tandem pathway coupling sulfofucolytic and sulfolactate sulfolyase reactions. | biorxiv.orgbiorxiv.org |
| Agrobacterium tumefaciens | Comparative Proteomics | Significant upregulation of SmoF, SmoG, SmoH, and SmoI proteins when grown on sulfoquinovose. | Confirmed the functional role of the SMO gene cluster in sulfoquinovose catabolism. | whiterose.ac.uk |
| Rhizobium leguminosarum | Biochemical Assays (Enzymology) | Characterized the enzyme RlGabD as a sulfolactaldehyde dehydrogenase that oxidizes SLA to SL. | Elucidated the kinetic and structural basis of the final step in SL synthesis in this organism. | rsc.orgnih.gov |
| Roseovarius nubinhibens | Biochemical Assays (Enzymology) | Identified a bifurcated pathway for SL degradation involving sulfoacetaldehyde acetyltransferase (Xsc) and (S)-cysteate sulfo-lyase (CuyA). | Revealed multiple enzymatic strategies for C-S bond cleavage of sulfonate intermediates. | researchgate.netnih.gov |
| North Sea Bacterioplankton | Metaproteomics & Metatranscriptomics | Detected expression of genes for C3-sulfonate degradation (including sulfolactate) in Alphaproteobacteria during an algal bloom. | Showed active in-situ utilization of sulfolactate by specific microbial clades in a natural environment. | researchgate.net |
Evolutionary Trajectories of Sulfonate Metabolism
The metabolism of sulfonates like this compound has a complex and diverse evolutionary history, shaped by the widespread availability of sulfolipids in the biosphere. The existence of at least four distinct sulfoglycolytic pathways suggests that different bacterial lineages have independently evolved solutions for utilizing sulfosugars. asm.org This metabolic diversity points to both divergent and convergent evolutionary events.
One significant evolutionary pattern is the development of tiered metabolic systems within microbial communities. Some organisms ("tier 1") possess pathways to break down large sulfosugars like sulfoquinovose, but they only metabolize a portion of the carbon backbone, excreting the remaining sulfonated C3-fragment as either dihydroxypropanesulfonate (DHPS) or sulfolactate. nih.gov Other specialized bacteria ("tier 2") have evolved pathways to take up and completely degrade these excreted sulfonates, releasing inorganic sulfite. nih.govnih.gov This metabolic handoff represents a form of syntrophy and co-evolution, allowing microbial communities to collectively achieve complete mineralization of organosulfur compounds.
Perhaps the most striking example of evolutionary divergence is seen in the biosynthesis of Coenzyme M. This essential cofactor is produced by both archaea and some bacteria, and in both domains, its synthesis can proceed through a sulfolactate intermediate. However, the enzymatic steps leading to and from sulfolactate are different in archaea versus bacteria, even though they start from the same precursor, phosphoenolpyruvate (B93156). pnas.org This indicates that the pathways for Coenzyme M biosynthesis evolved independently in the two domains—a profound instance of convergent evolution. pnas.org Bioinformatic analyses show that genes for sulfonate metabolism are particularly prevalent within certain bacterial orders, such as Burkholderiales and Rhizobiales, but their presence across phylogenetically diverse bacteria suggests a history of horizontal gene transfer has also played a role in their distribution. nih.govnih.gov
Future Directions and Emerging Research Avenues for 2 O Sulfolactic Acid
Unraveling Undiscovered Metabolic Pathways
Currently, there is no published research that identifies or proposes any metabolic pathways involving 2-O-sulfolactic acid. Searches for its biosynthesis, degradation, or role as a metabolic intermediate in any organism have not yielded any specific findings. The metabolic pathways extensively documented for sulfolactic acid pertain to the 3-sulfo isomer, and no analogous pathways for this compound have been described.
Exploring Broader Ecological Impacts
The ecological distribution and impact of this compound remain unknown. There is no available data on its presence in terrestrial or marine environments, its role in the biogeochemical sulfur cycle, or its interactions with microbial communities. Consequently, its potential impact on ecosystems cannot be assessed at this time.
Advancements in Analytical Sensitivity and Specificity
While generic analytical techniques could theoretically be adapted for the detection of this compound, there are no published methods specifically developed or optimized for its sensitive and specific quantification in any biological or environmental matrix. Research into the analytical chemistry of organosulfur compounds has not highlighted this compound as a target analyte of interest.
Development of Novel Biotechnological Applications (non-medical)
There is no information in the scientific or patent literature regarding the development or proposed use of this compound in novel non-medical biotechnological applications. The subsections below reflect this absence of data.
Precursor in Industrial Processes (e.g., surfactants, chelating agents)
No studies or patents were found that describe the use of this compound as a precursor or building block for the synthesis of industrial products such as surfactants or chelating agents. Its potential utility in these areas has not been explored in the available literature.
Bioremediation of Organosulfur Compounds
The potential role of this compound in the bioremediation of organosulfur compounds is an uninvestigated field. There are no reports of microorganisms that can metabolize or transform this compound, which would be a prerequisite for its application in bioremediation strategies.
Sustainable Bioproduction of Sulfonates
The biological production of this compound has not been observed or reported. Research into the microbial synthesis of sulfonates has focused on other compounds, and no enzymatic pathways leading to the formation of this compound have been identified.
Research Findings Summary
The table below summarizes the current state of research for this compound based on a review of existing literature.
| Research Area | Findings for this compound |
| Metabolic Pathways | No identified or proposed pathways. |
| Ecological Impact | No data on presence or impact. |
| Analytical Methods | No specific methods developed. |
| Industrial Precursor | No documented applications. |
| Bioremediation | No research available. |
| Bioproduction | No known biological synthesis pathways. |
Q & A
Basic Research Questions
Q. What established synthetic pathways exist for 2-O-sulfolactic acid, and how do their yields compare under standard conditions?
- Methodological Answer : Common routes include sulfonation of lactic acid derivatives (e.g., sulfation via sulfur trioxide complexes) or enzymatic sulfation using sulfotransferases. Yields depend on reactant purity, stoichiometry, and reaction time. For reproducibility, document precise molar ratios, solvent systems (e.g., anhydrous DMF for sulfonation), and purification steps (e.g., ion-exchange chromatography). Comparative yield tables should include error margins from triplicate trials .
- Key Considerations : Use controlled conditions (e.g., inert atmosphere for moisture-sensitive reactions) and validate purity via HPLC or melting point analysis.
Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what spectral markers are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR): Focus on <sup>1</sup>H and <sup>13</sup>C NMR to identify sulfonate proton environments (δ ~3.5–4.0 ppm) and carbonyl carbons (δ ~170–175 ppm). Infrared (IR) spectroscopy confirms sulfonate groups (S=O stretching at 1200–1300 cm⁻¹). Mass spectrometry (MS) verifies molecular ion peaks (e.g., [M-H]⁻ at m/z 153). Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .
- Key Considerations : Calibrate instruments using certified standards and report solvent/temperature effects on spectral shifts.
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent polarity, temperature) influence stereochemical outcomes in this compound synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) favor sulfonate group retention due to stabilized transition states, while higher temperatures (>80°C) may induce racemization. Use chiral chromatography (e.g., HPLC with amylose columns) to quantify enantiomeric excess. Kinetic studies under varying conditions can model stereochemical control mechanisms .
- Data Contradiction Analysis : Discrepancies in stereochemical reports may arise from inadequate reaction quenching or insufficient chiral resolution methods. Replicate studies using identical solvent batches and controlled cooling rates.
Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) under standardized heating rates (e.g., 10°C/min) to compare decomposition enthalpies. Assess hygroscopicity impacts via dynamic vapor sorption (DVS) studies. Reanalyze conflicting datasets using multivariate statistics (e.g., PCA) to identify outlier variables (e.g., trace metal impurities) .
- Experimental Design : Include negative controls (e.g., unsulfonated lactic acid) and validate stability across pH gradients (2–12) to isolate degradation pathways.
Q. How can computational models predict this compound’s reactivity in novel biochemical pathways?
- Methodological Answer : Apply molecular docking simulations (e.g., AutoDock Vina) to study interactions with sulfotransferase enzymes. Parameterize force fields using experimentally derived bond dissociation energies (BDEs) and solvation free energies. Validate predictions with <sup>35</sup>S radiolabeling assays to track sulfonate transfer efficiency .
- Limitations : Address discrepancies between in silico and in vitro results by refining solvation models (e.g., explicit vs. implicit solvent).
Data Presentation & Reproducibility
Q. What guidelines ensure reproducibility in this compound research?
- Methodological Answer : Follow the Beilstein Journal’s standards:
- Primary Data : Publish raw NMR/FID files, chromatograms, and crystallographic coordinates in supplementary materials.
- Experimental Protocols : Specify equipment models (e.g., Bruker AVANCE III HD 400 MHz NMR) and software versions (e.g., MestReNova v14.0).
- Negative Results : Report failed syntheses or irreproducible data to avoid publication bias .
Q. How should researchers address conflicting bioactivity data in literature reviews?
- Methodological Answer : Systematically categorize studies by assay type (e.g., in vitro vs. in vivo), cell lines, and concentration ranges. Use meta-analysis tools (e.g., RevMan) to calculate weighted effect sizes and identify heterogeneity sources. Cross-validate findings with orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) .
Tables for Comparative Analysis
| Synthetic Method | Average Yield (%) | Key Variables Affecting Yield | Common Impurities |
|---|---|---|---|
| Chemical Sulfonation | 65–78 | SO₃·DMFA ratio, anhydrous conditions | Unreacted lactic acid |
| Enzymatic Sulfation | 45–60 | pH (7.5–8.5), cofactor (PAPS) availability | Desulfation byproducts |
Table 1. Comparative synthesis yields under standardized conditions. Include error margins (±2–5%) and solvent systems in footnotes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
